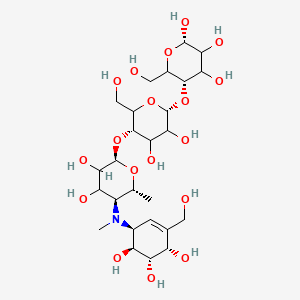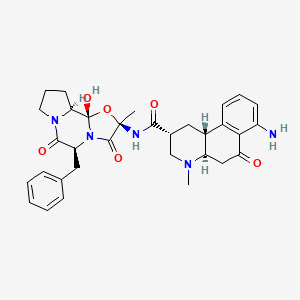
(5'alpha,10alpha)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3',6',18-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone is a complex organic compound belonging to the ergot alkaloid family These compounds are known for their diverse biological activities and are often derived from the ergot fungus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone typically involves multiple steps, starting from simpler ergot alkaloids. The key steps include:
Hydrogenation: The initial ergot alkaloid undergoes hydrogenation to reduce specific double bonds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide.
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions.
Reaction Conditions: Controlling temperature, pressure, and pH to maximize yield.
Purification: Employing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Benzyl chloride, methyl iodide.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Benzylated and methylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry
Pharmaceutical Manufacturing: Utilized in the production of drugs targeting specific biological pathways.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting enzymes involved in neurotransmitter synthesis and degradation.
Pathways: Modulating signaling pathways related to neurological functions.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergot alkaloid with similar structural features.
Lysergic Acid Diethylamide: A well-known derivative with distinct pharmacological effects.
Uniqueness
Structural Modifications: The presence of specific hydroxyl, methyl, and phenylmethyl groups distinguishes it from other ergot alkaloids.
Biological Activity: Exhibits unique biological activities due to its distinct molecular interactions.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C32H37N5O6 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2R,4aR,10bR)-7-amino-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4-methyl-6-oxo-1,2,3,4a,5,10b-hexahydrobenzo[f]quinoline-2-carboxamide |
InChI |
InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |
InChI Key |
LFGNPVZUOHABSN-PZHANVKFSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC(=O)C7=C6C=CC=C7N)N(C5)C |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


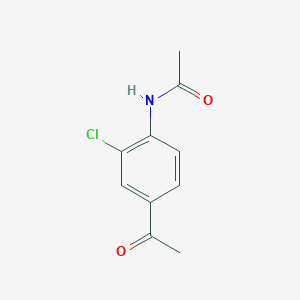
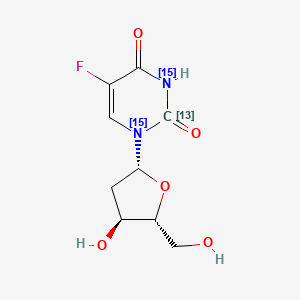

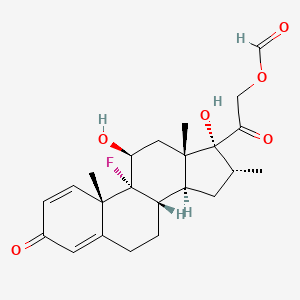
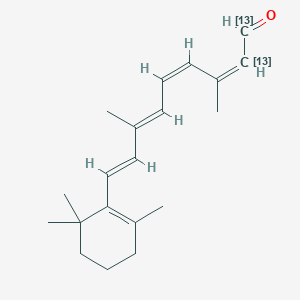

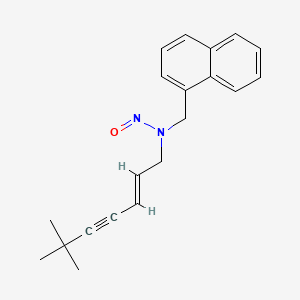

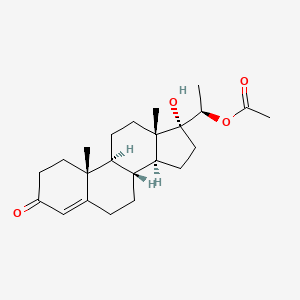
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
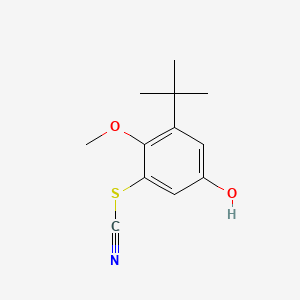
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
